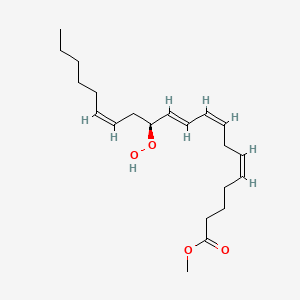

12(S)-HPETE methyl ester

Beschreibung

Eigenschaften

Molekularformel |

C21H34O4 |

|---|---|

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

methyl (5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate |

InChI |

InChI=1S/C21H34O4/c1-3-4-5-6-11-14-17-20(25-23)18-15-12-9-7-8-10-13-16-19-21(22)24-2/h8-12,14-15,18,20,23H,3-7,13,16-17,19H2,1-2H3/b10-8-,12-9-,14-11-,18-15+/t20-/m0/s1 |

InChI-Schlüssel |

BCEKIAHCCATNGN-NTDAYINTSA-N |

Isomerische SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)OC)OO |

Kanonische SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)OC)OO |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biochemical Signaling and Pathophysiology

12(S)-HPETE methyl ester is primarily studied for its role in cellular signaling pathways. It is involved in the metabolism of arachidonic acid through the lipoxygenase pathway, leading to the production of various bioactive lipids. These lipids are crucial in mediating inflammation, vascular function, and cellular proliferation.

Endothelial Dysfunction and Diabetes

Research indicates that 12(S)-HPETE methyl ester contributes to diabetes-induced endothelial dysfunction. In a study involving diabetic mice, the administration of 12(S)-HPETE to human endothelial cells resulted in mitochondrial dysfunction and impaired capillary-like network formation. This suggests that 12(S)-HPETE methyl ester may play a role in exacerbating endothelial dysfunction associated with diabetes by activating TRPV1 channels, which mediate calcium influx and mitochondrial impairment .

Cancer Progression

The compound has been implicated in cancer biology, particularly in prostate cancer. Studies show that 12(S)-HPETE methyl ester enhances the proliferation of prostate cancer cells by activating signaling pathways such as MAPK/ERK and NF-κB. This activation leads to increased expression of vascular endothelial growth factor (VEGF), promoting tumor angiogenesis and metastasis . Furthermore, it has been observed that levels of 12(S)-HPETE are significantly higher in cancerous tissues compared to normal tissues, indicating its potential as a biomarker for tumor progression .

Pharmacological Applications

Given its biological activities, 12(S)-HPETE methyl ester has potential therapeutic applications.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating immune responses. It can inhibit the activity of thromboxane receptors, which are involved in platelet aggregation and vasoconstriction. This antagonistic activity may provide therapeutic avenues for conditions characterized by excessive inflammation or thrombosis .

Cardiovascular Health

Research suggests that 12(S)-HPETE methyl ester may have cardiovascular benefits due to its vasodilatory effects on blood vessels. It has been shown to induce relaxation in mesenteric arteries, which could be beneficial for managing hypertension and improving blood flow .

Comparative Data Table

Diabetes-Induced Endothelial Dysfunction

A study conducted on diabetic mice demonstrated that treatment with 12(S)-HPETE methyl ester exacerbated endothelial dysfunction by impairing mitochondrial integrity and reducing the ability of endothelial cells to form capillary networks . This case highlights the compound's role as a mediator of pathological changes associated with diabetes.

Prostate Cancer Progression

In vitro studies on human prostate cancer cell lines revealed that 12(S)-HPETE methyl ester significantly increased cell viability and proliferation while promoting angiogenic factors like VEGF. These findings suggest that targeting this compound may offer new strategies for prostate cancer treatment .

Vorbereitungsmethoden

Chemical Synthesis via Wittig Olefination and Phosphite Intermediate

The Wittig olefination strategy, as detailed by Nagata et al. , remains a cornerstone for synthesizing 12(S)-HETE methyl ester, the precursor to 12(S)-HPETE methyl ester. Key steps include:

-

Esterification of PGF3α : Commercial PGF3α is converted to pentafluorobenzyl esters (5b) to protect reactive hydroxyl groups.

-

Oxidative Cleavage : The 1,3-diol on the cyclopentane ring undergoes oxidative cleavage to generate aldehydes, enabling subsequent olefination.

-

Wittig Reaction : Phosphonium iodide (15) reacts with enal (14) in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) at -78°C, yielding 12(S)-HETE methyl ester (1) in 57% yield .

-

Phosphite Intermediate : 12(S)-HETE methyl ester is treated with chlorodiethylphosphite and triethylamine to form phosphite (17), which reacts with anhydrous hydrogen peroxide to produce 12(S)-HPETE methyl ester (18) with 65% S-configuration retention .

Challenges : Partial racemization occurs during phosphite oxidation, necessitating HPLC purification (COSMO SIL column, hexane-isopropanol) to isolate enantiomerically pure 18 .

Enzymatic Synthesis Using 12-Lipoxygenase

Human platelet-type 12-lipoxygenase (12-LOX) catalyzes the stereospecific oxygenation of arachidonic acid (AA) to 12(S)-HPETE, which is subsequently esterified. Key findings from kinetic studies :

| Substrate | Product | Enzyme Efficiency (k<sub>cat</sub>/K<sub>M</sub>, M<sup>-1</sup>s<sup>-1</sup>) |

|---|---|---|

| Arachidonic acid | 12(S)-HPETE (99%) | 1.2 × 10<sup>5</sup> |

| DGLA | 12(S)-HPETrE (99%) | 8.7 × 10<sup>4</sup> |

| EPA | 12(S)-HPEPE (99%) | 9.3 × 10<sup>4</sup> |

Procedure :

-

Incubate AA with 12-LOX in HEPES buffer (pH 7.5) at 22°C.

-

Monitor diene formation at 234 nm (ε = 22,500 M<sup>-1</sup>cm<sup>-1</sup>).

-

Esterify 12(S)-HPETE with diazomethane to yield the methyl ester .

Advantages : High enantiomeric excess (>95% S-configuration) and scalability for biological studies .

Stereochemical Control via Phase-Transfer Catalysis

Asymmetric synthesis of 12(S)-HETE methyl ester, reported in academic studies , involves:

-

Phase-Transfer Alkylation : Chiral phase-transfer catalysts (e.g., cinchona alkaloids) enable stereoselective alkylation of glycine derivatives.

-

Reductive Amination : Intermediate aldehydes are reduced to alcohols with sodium borohydride.

-

Oxidation to Hydroperoxide : Manganese dioxide oxidizes 12(S)-HETE methyl ester to 12(S)-HPETE methyl ester .

Yield : 20–30% after HPLC purification, with 95% enantiomeric purity confirmed by capillary GC .

Non-Enzymatic Oxidation with Hemin/Hemoglobin

12(S)-HPETE methyl ester can be synthesized non-enzymatically using hemin or hemoglobin as catalysts :

-

Procedure : Incubate 12(S)-HETE methyl ester with hemin (1 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 15 minutes.

-

Outcome : 70% conversion to 12(S)-HPETE methyl ester, with 30% byproducts (e.g., 15-HPETE isomers) .

Limitations : Requires rigorous purification to remove geometric isomers (e.g., 14E-12-HPETE) .

Comparative Analysis of Methods

Challenges and Innovations

-

Racemization : Phosphite-mediated oxidation and mesylation risk racemization. Enzymatic methods mitigate this via inherent stereoselectivity .

-

Purification : Straight-phase HPLC (hexane-isopropanol) resolves 12(S)-HPETE methyl ester (R<sub>t</sub> = 12.9 min) from 12(R)-HPETE (R<sub>t</sub> = 20.9 min) .

-

Isotopic Labeling : Deuterated arachidonic acid enables synthesis of [<sup>2</sup>H<sub>8</sub>]-12(S)-HPETE methyl ester for metabolic tracing .

Q & A

Q. How can researchers mitigate batch-to-batch variability in 12(S)-HPETE methyl ester synthesis?

- Standardize enzyme sources (e.g., recombinant ALOX12 vs. tissue extracts) and reaction conditions (pH, O2 tension). Include internal standards (e.g., deuterated 12(S)-HPETE) during LC-MS to normalize yields. Publish detailed protocols in supplementary materials, adhering to Beilstein Journal guidelines for experimental reproducibility .

Q. What criteria determine whether contradictory findings on 12(S)-HPETE methyl ester’s bioactivity warrant further investigation?

- Apply the HENVINET framework:

- Novelty : Is the contradiction in a new model or context?

- Methodology : Are assays sufficiently controlled (e.g., solvent controls for methyl ester solubility)?

- Data soundness : Are effect sizes biologically relevant (e.g., ≥30% change in neuronal viability)?

Peer review and meta-analyses of published datasets prioritize unresolved questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.